molecular formula C19H20N2O4S2 B2974663 ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate CAS No. 405924-83-6

ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate

Cat. No. B2974663
CAS RN: 405924-83-6
M. Wt: 404.5
InChI Key: MECSUGCYKOEZDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an ester group, an amide group, and a thiophene ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the ester group can undergo reactions with nucleophiles. The thiophene ring can also participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Cancer Treatment

Indole derivatives, which share structural similarities with the compound , have been extensively studied for their potential in treating cancer. They exhibit various biologically vital properties and have been used as active compounds for targeting cancer cells .

Microbial Infection Treatment

Thiophene derivatives, a core structure within the compound, show high antimicrobial activity against various microbial infections. Research has been directed towards discovering the most active thiophene derivatives to combat current microbial threats .

Anti-inflammatory Applications

Thiophene derivatives have been reported to possess anti-inflammatory properties. This makes them valuable in the design of new medications aimed at reducing inflammation in various medical conditions .

Psychotropic Medications

Compounds containing thiophene rings have been used in the development of anti-psychotic drugs. Their unique structure allows them to interact with neurological pathways, providing therapeutic benefits for mental health disorders .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives makes them candidates for inclusion in drugs that protect cells from oxidative stress, which is implicated in a range of diseases, including neurodegenerative disorders .

Kinase Inhibition

Thiophene derivatives have been explored for their ability to inhibit kinases, enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases such as cancer .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with care, using appropriate personal protective equipment. It should be stored in a cool, dry place, away from light .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, studying its reactivity and stability under various conditions, and developing new synthetic routes to produce it more efficiently .

properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-11-9-12(19(24)25-4-2)18(26-11)21-16(22)10-15-17(23)20-13-7-5-6-8-14(13)27-15/h5-9,15H,3-4,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSUGCYKOEZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate

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